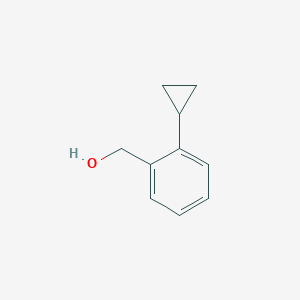

(2-Cyclopropylphenyl)methanol

描述

Structure

2D Structure

属性

IUPAC Name |

(2-cyclopropylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSNJUBFYCZZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553210 | |

| Record name | (2-Cyclopropylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118184-68-2 | |

| Record name | 2-Cyclopropylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118184-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Cyclopropylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Context Within Modern Organic Chemistry

The significance of (2-Cyclopropylphenyl)methanol in modern organic chemistry stems from the unique structural and electronic properties imparted by the cyclopropyl (B3062369) group attached to a phenyl ring. The cyclopropyl group, due to its significant ring strain, possesses orbitals with high p-character, allowing it to engage in conjugation with adjacent π-systems like the phenyl ring. researchgate.net This interaction makes the cyclopropyl group act as an electron-donating group, influencing the reactivity of the aromatic system. researchgate.net

In medicinal chemistry, the introduction of a cyclopropyl moiety is a common strategy for optimizing the properties of drug candidates. researchgate.net This small cyclic group can enhance binding to biological targets by exploring lipophilic pockets and can lock a molecule into a specific, biologically active conformation, which may lead to a significant increase in potency. researchgate.net Furthermore, compared to linear alkyl groups, the cyclopropyl group can sometimes improve metabolic stability, leading to a better pharmacokinetic profile. researchgate.net The presence of the hydroxymethyl (-CH2OH) group in this compound provides a reactive handle for further chemical modifications, allowing chemists to use it as a foundational scaffold to construct a diverse array of more complex molecules.

Historical Perspective of Cyclopropyl Substituted Aromatic Systems in Chemical Synthesis

The study of cyclopropyl-substituted aromatic systems, or arylcyclopropanes, has a long history in organic chemistry. rsc.org Early investigations focused on understanding the unique electronic and bonding characteristics of the strained three-membered ring and its influence on the adjacent aromatic system. nd.edu Over the decades, the cyclopropyl (B3062369) group has been identified as a key structural motif in numerous natural products and biologically active synthetic compounds, which spurred the development of various synthetic methods for their preparation. researchgate.netnd.edu

Historically, the synthesis of arylcyclopropanes has presented challenges. rsc.org Classic methods like the Simmons-Smith reaction, which involves treating an alkene with a carbenoid, have been employed. Other early approaches included the use of organometallic reagents and intramolecular cyclization reactions. nd.eduacs.org The development of these synthetic strategies was crucial, as the functionalization of the inherently stable arylcyclopropane core was not always straightforward. rsc.orgresearchgate.net The persistent interest in these compounds, driven by their potential applications in medicinal chemistry and materials science, has led to continuous efforts to devise more efficient and versatile synthetic routes. researchgate.netrsc.org

Current Research Landscape and Emerging Trends in 2 Cyclopropylphenyl Methanol Studies

Stereoselective Synthesis of this compound and its Enantiomers

Achieving high levels of stereochemical control is paramount for producing enantiomerically pure compounds, as biological activity is often confined to a single enantiomer. The synthesis of chiral this compound and its derivatives leverages several powerful techniques in asymmetric synthesis.

Chiral Auxiliary-Mediated Approaches

A foundational strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into a substrate molecule. wikipedia.org This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it can be removed and often recycled. wikipedia.orgnih.gov The effectiveness of this approach relies on the auxiliary's ability to create a sterically and electronically biased environment, favoring the formation of one diastereomer over the other. numberanalytics.com

For the synthesis of chiral alcohols like this compound, a common method involves the asymmetric reduction of a prochiral ketone, such as 2-cyclopropylbenzaldehyde (B2442096), using a hydride reagent modified with a chiral auxiliary. While direct examples for this compound are specific to proprietary research, the principle is well-established using auxiliaries like those derived from amino acids, terpenes, or oxazolidinones. wikipedia.orgnumberanalytics.com For instance, Evans' oxazolidinone auxiliaries are widely used to direct aldol (B89426) reactions, which can establish key stereocenters that are later converted to the desired alcohol functionality. wikipedia.orgbath.ac.uk A three-step sequence involving an aldol reaction with an α,β-unsaturated aldehyde, followed by a directed cyclopropanation and a retro-aldol cleavage, demonstrates how chiral auxiliaries can be used to generate chiral cyclopropane-containing structures with high enantiomeric excess (>95% ee). rsc.org

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reaction | Mechanism of Control | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Aldol Reactions, Alkylation | Forms a chelated (Z)-enolate, where one face is sterically shielded by the auxiliary's substituent. | wikipedia.orgbath.ac.uk |

| (1R,2S,5R)-(-)-Menthyl | Sulfinate Ester Synthesis | Diastereoselective reaction with Grignard reagents to form chiral sulfoxides. | wikipedia.org |

| tert-Butanesulfinamide | Imine Synthesis/Reduction | Forms a chiral sulfinylimine which is then reduced diastereoselectively. | wikipedia.org |

Asymmetric Catalysis in the Formation of Chiral this compound Derivatives

Asymmetric catalysis offers a more atom-economical alternative to stoichiometric chiral auxiliaries, using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. ajchem-b.com Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium complexed with chiral ligands, are highly effective for the asymmetric hydrogenation of ketones and alkenes. ajchem-b.comethz.ch

The synthesis of enantiopure this compound can be achieved via the asymmetric reduction of a precursor ketone, like cyclopropyl phenyl ketone. Research has shown that alcohol dehydrogenases (ADHs) can catalyze the stereoselective reduction of such ketones. bohrium.com In the realm of chemical catalysis, chiral ruthenium complexes containing ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are renowned for the highly stereoselective reduction of aromatic ketones. ajchem-b.comethz.ch While a simple ketone might be inert to some Ru/BINAP systems, the addition of a chiral diamine ligand can facilitate the hydrogenation of unfunctionalized ketones with high enantioselectivity. ethz.ch This approach is directly applicable to the reduction of 2-cyclopropylacetophenone to yield the corresponding chiral alcohol.

Table 2: Examples of Asymmetric Catalytic Reductions

| Catalyst System | Substrate Type | Product Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ru(II)-TsDPEN | Aromatic Ketones | Chiral Alcohols | 98-99.5% | ajchem-b.com |

| Ir-complex/Lanthanide Triflate | Pyrimidines | Chiral Tetrahydropyrimidines | High | ajchem-b.com |

| Chiral Salen-Mo Catalyst | 1,2-Dicarbonyls + Alkenes | Chiral Cyclopropanes | Good | nih.gov |

Biocatalytic Routes for Enantiopure this compound

Biocatalysis has emerged as a powerful and environmentally friendly methodology for producing enantiopure compounds. bohrium.com Enzymes, particularly alcohol dehydrogenases (ADHs), operate with exceptional stereoselectivity under mild reaction conditions. researchgate.netnih.gov These biocatalysts can asymmetrically reduce prochiral ketones to furnish chiral alcohols with very high enantiomeric excess (ee). nih.gov

The synthesis of enantiopure (R)- or (S)-(2-Cyclopropylphenyl)methanol can be achieved by the selective reduction of 2-cyclopropylbenzaldehyde or a corresponding ketone. Studies on bulky-bulky ketones, such as cyclopropyl(phenyl)methanone, have demonstrated that ketone reductases can provide the corresponding (R)-alcohols with high enantiomeric excess. bohrium.com Enantiocomplementary ADHs are particularly valuable, as they allow for the selective synthesis of either enantiomer of the target alcohol from the same precursor. mdpi.com For example, ADHs from Lactobacillus kefir often produce (R)-alcohols (anti-Prelog), while those from Thermoanaerobacter species can yield (S)-alcohols (Prelog). nih.govresearchgate.netmdpi.com This dual capability provides a versatile platform for accessing either enantiomer of this compound.

Novel Synthetic Routes and Reagents for this compound

Innovation in synthetic chemistry continues to provide new pathways to valuable molecules. Recent advancements in palladium-catalyzed reactions and reductive amination strategies offer efficient and versatile methods for constructing the (2-cyclopropylphenyl) moiety.

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. mdpi.com Suzuki-Miyaura cross-coupling reactions are particularly relevant for the synthesis of this compound precursors. For example, the coupling of 2-halobenzaldehydes with cyclopropylboronic acid, using a palladium catalyst and a suitable ligand like SPhos, can generate 2-cyclopropylbenzaldehyde in high yield. mdpi.comescholarship.org This aldehyde is a direct precursor to the target alcohol via reduction.

Furthermore, palladium catalysts have been developed for novel cyclopropanation reactions, such as the [2+1] annulation of sulfoxonium ylides with alkenes, and for C(sp³)–H activation to form complex cyclic systems. rsc.orgrsc.org While not direct routes to the title compound, these methodologies highlight the versatility of palladium catalysis in constructing strained ring systems and functionalized aromatic compounds.

Table 3: Palladium-Catalyzed Reactions for Precursor Synthesis

| Reaction Type | Catalyst System | Reactants | Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | Bromo- or Iodo-arenes, Cyclopropylboronic acid | Cyclopropylarenes | mdpi.com |

| Heck Coupling / C-C Activation | Palladium Catalyst | Aryl Halide, Alkene | Complex cyclic structures | escholarship.org |

| C(sp³)–H Arylation | Palladium Catalyst | Silacycle, Aryl Halide | Benzosilacyclobutenes | rsc.org |

Reductive Amination Strategies for Related Cyclopropylphenyl Derivatives

Reductive amination is a highly reliable and versatile method for synthesizing amines from aldehydes or ketones. libretexts.orgmasterorganicchemistry.com This reaction proceeds in two stages: the formation of an imine or iminium ion, followed by its reduction to an amine. libretexts.org This strategy is crucial for accessing chiral amines related to this compound, which are often valuable pharmaceutical intermediates.

The process can be performed in a single pot using specific reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.comorganicchemistrytutor.com These reagents are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.comorganicchemistrytutor.com For instance, reacting 2-cyclopropylbenzaldehyde with an amine in the presence of NaBH₃CN provides a direct route to the corresponding N-substituted (2-cyclopropylphenyl)methanamine. The use of chiral Brønsted acids as catalysts or chiral auxiliaries on the amine can induce stereoselectivity, leading to enantiomerically enriched amine products. organic-chemistry.org

Table 4: Common Reagents for Reductive Amination

| Reagent | Substrates | Solvent(s) | Key Features | Reference |

|---|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | DCE, THF | Mild and selective; sensitive to water. | organic-chemistry.orgcommonorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | MeOH | Water-stable; allows for one-pot reactions. | commonorganicchemistry.comorganicchemistrytutor.com |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | MeOH, EtOH | Added after imine formation due to high reactivity. | commonorganicchemistry.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry is paramount in modern synthetic planning. For a molecule like this compound, these principles guide the selection of reagents, solvents, and reaction pathways to minimize environmental impact. jk-sci.com

Solvents are a major contributor to the environmental footprint of a chemical process, often accounting for the largest mass of material used. buecher.de Therefore, careful solvent selection is a cornerstone of green synthesis. rsc.org The choice of solvent can dramatically affect reaction efficiency, cost, and CO2 emissions, with potential reductions of up to 70% in emissions achievable through optimal selection. rsc.org

Traditionally, the synthesis of aryl alcohols might involve solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, particularly for organometallic reactions. However, these solvents present challenges related to safety and environmental persistence. Green chemistry encourages the use of "neoteric" or bio-based solvents. nih.gov For instance, 2-Methyltetrahydrofuran (2-MeTHF), often derived from renewable resources, is considered a greener alternative to THF. mdpi.com Other solvents like cyclopentyl methyl ether (CPME) and even water are explored for reactions like Grignard-type additions or reductions where feasible. nih.govmdpi.com The ideal green solvent for the synthesis of this compound would be selected based on a combination of low toxicity, biodegradability, high boiling point for safer handling, and ease of recycling. rsc.org

Table 1: Comparison of Conventional vs. Green Solvents in Organic Synthesis

| Solvent | Type | Key Properties | Green Chemistry Considerations |

|---|---|---|---|

| Tetrahydrofuran (THF) | Conventional | Good solvent for organometallics, forms peroxides. | High volatility, peroxide formation risk, derived from petrochemicals. |

| Toluene | Conventional | High boiling point, good for a range of reactions. | Toxic, volatile organic compound (VOC), derived from petrochemicals. |

| Dichloromethane (DCM) | Conventional | Excellent solvent for chromatography and reactions. | Suspected carcinogen, environmentally persistent, high density. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Higher boiling point and lower miscibility with water than THF, less prone to peroxide formation. mdpi.com | Often bio-derived, easier to recycle from aqueous mixtures. mdpi.com |

| Cyclopentyl Methyl Ether (CPME) | Green Alternative | High boiling point, low water solubility, stable to acids and bases. nih.gov | Reduces organic waste in aqueous workups, low peroxide formation. |

| Water | Green Solvent | Non-toxic, non-flammable, inexpensive. | Limited solubility for many organic substrates, but can be used in specific reactions like indium-mediated allylations. jk-sci.com |

| Methanol (B129727) | Bio-Solvent | Polar protic solvent, can be produced as bio-methanol from waste streams. zerocarbonshipping.com | Can be a sustainable feedstock and solvent, though toxic. zerocarbonshipping.comieabioenergy.com |

Developed by Barry Trost, the concept of atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.govrsc.org It is a fundamental metric of green chemistry, as reactions with high atom economy generate minimal waste.

Formula for Atom Economy: % Atom Economy = (Formula Weight of Atoms Utilized in Product / Formula Weight of All Reactants) x 100

Addition and rearrangement reactions are inherently atom-economical as they, in theory, incorporate all reactant atoms into the product, achieving 100% atom economy. nih.gov In contrast, substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economy. nih.gov

For the synthesis of this compound, a highly atom-economical route would be the direct addition of a hydrogen molecule across the carbonyl of a precursor like 2-cyclopropylbenzaldehyde via catalytic hydrogenation.

High Atom Economy Example (Catalytic Hydrogenation):

Reaction: 2-Cyclopropylbenzaldehyde + H₂ → this compound

Analysis: In this ideal addition reaction, all atoms from the reactants are incorporated into the final product. The atom economy is 100%.

Lower Atom Economy Example (Reduction with NaBH₄):

Reaction: 4 (2-Cyclopropylbenzoyl chloride) + NaBH₄ → 4 this compound + NaCl + BCl₃ (which is then quenched)

Analysis: This pathway involves a stoichiometric reducing agent (sodium borohydride) and generates significant inorganic salt waste (e.g., sodium chloride, boron salts), leading to a much lower atom economy.

Minimizing waste involves not only choosing atom-economical reactions but also employing catalytic reagents over stoichiometric ones and reducing the use of auxiliary substances like protecting groups, which add steps and generate waste during their application and removal. jk-sci.com

Functionalization and Derivatization of the this compound Core

The this compound structure contains several reactive sites—the hydroxyl group, the phenyl ring, and the cyclopropyl moiety—that allow for a wide range of chemical transformations to produce novel derivatives.

Strategies for Hydroxyl Group Transformations

The primary alcohol (hydroxyl group) is a versatile functional handle for derivatization.

Oxidation: The benzylic alcohol can be oxidized to afford the corresponding aldehyde or carboxylic acid. Mild oxidation of cyclopropyl(phenyl)methanol can yield cyclopropyl phenyl ketone, indicating that this transformation is a key reaction for this class of compounds. Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would typically yield 2-cyclopropylbenzaldehyde, while stronger oxidants like potassium permanganate (B83412) would lead to 2-cyclopropylbenzoic acid.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This is a common strategy for modifying the properties of a molecule.

Etherification: Conversion to an ether can be achieved via reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., sodium hydride) and then reacted with an alkyl halide.

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride). This transforms the molecule for subsequent nucleophilic substitution reactions.

Modifications of the Phenyl Ring and Cyclopropyl Moiety

Phenyl Ring Modification: The phenyl ring is susceptible to electrophilic aromatic substitution. The cyclopropyl group is an activating, ortho-, para-directing group. The hydroxymethyl group is a deactivating, ortho-, para-director. The combined influence of these groups would direct incoming electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions) to the positions ortho and para to the cyclopropyl group, though steric hindrance from the adjacent substituents would play a significant role.

Cyclopropyl Moiety Modification: The cyclopropyl ring is a strained three-membered ring. While generally stable, it can undergo ring-opening reactions under specific conditions, such as in the presence of strong acids or certain metal catalysts. This can be a route to more complex structures, although it often requires forcing conditions and may compete with reactions at other sites. bris.ac.uk

Synthesis of Sulfonyl Chloride Derivatives

The synthesis of sulfonyl chloride derivatives from the this compound core introduces a highly reactive functional group useful for creating sulfonamides and sulfonates. smolecule.comresearchgate.net A common method involves the chlorosulfonation of the aromatic ring.

A plausible pathway involves the direct chlorosulfonation of this compound using chlorosulfonic acid (ClSO₃H). The electrophilic sulfur trioxide component of the reagent would attack the electron-rich phenyl ring, likely at a position directed by the cyclopropyl group.

An alternative, multi-step approach involves:

Sulfonation: Reacting the parent compound with concentrated sulfuric acid to install a sulfonic acid (-SO₃H) group on the phenyl ring.

Chlorination: Converting the resulting sulfonic acid into the sulfonyl chloride (-SO₂Cl) using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). google.com

Another advanced method involves the oxidative chlorination of a corresponding thiol derivative. organic-chemistry.org For instance, if a thiol group were present on the phenyl ring, it could be directly converted to a sulfonyl chloride using reagents like N-chlorosuccinimide in the presence of water. organic-chemistry.org These methods provide versatile entry points to sulfonyl chloride derivatives, which are key intermediates in medicinal chemistry and materials science. mdpi.comgoogle.com

Mechanistic Investigations of Reactions Involving the Cyclopropyl Group

The three-membered ring of the cyclopropyl group in this compound is subject to high ring strain, making it susceptible to various ring-opening and rearrangement reactions. These transformations are often initiated by the formation of a carbocationic intermediate, leading to a variety of products with distinct stereochemical outcomes.

Ring-Opening Reactions and their Stereochemical Implications

The ring-opening of cyclopropylcarbinyl systems, such as the one present in this compound, can proceed through different pathways, with significant stereochemical consequences. The departure of a leaving group from the benzylic position can lead to the formation of a cyclopropylcarbinyl cation. This cation can then undergo a disrotatory ring-opening, a process governed by the principles of orbital symmetry, to form a homoallylic cation. The stereochemistry of the final product is dependent on the direction of this rotation. tue.nl

Computational studies on related phenyl-substituted cyclopropylcarbinols have shown that direct nucleophilic attack on the cyclopropylcarbinyl cation can compete with rearrangement pathways. beilstein-journals.org For phenyl-substituted systems, the activation barriers for rearrangement to homoallylic cations are often comparable to the barrier for direct nucleophilic attack, which can lead to a loss of stereospecificity and the formation of diastereomeric mixtures. beilstein-journals.org The stereochemical outcome is therefore highly dependent on the relative rates of these competing pathways.

A notable example of stereoselective ring-opening is the diastereoselective double carbometalation of cyclopropenes, which can produce ω-ene- beilstein-journals.orgbeilstein-journals.org-bicyclopropyl ester derivatives. Subsequent palladium-catalyzed addition of an aryl iodide can lead to a selective ring-opening, yielding skipped dienes with multiple distant stereocenters, including congested quaternary carbon centers, with excellent diastereoselectivity. nih.govnih.gov This highlights the potential for controlling the stereochemistry of ring-opening reactions in complex systems.

Rearrangement Reactions and Isomerizations

Beyond simple ring-opening, the cyclopropyl group in this compound can participate in a variety of rearrangement and isomerization reactions, often catalyzed by transition metals. Gold catalysts, for instance, have been shown to efficiently catalyze the ring expansion of cyclopropyl methanols. beilstein-journals.org In the presence of a gold catalyst, phenylcyclopropyl alcohol can be transformed into sulfonyl pyrrolidines in a tandem amination/ring expansion reaction. beilstein-journals.org

Manganese complexes have also been utilized to catalyze the coupling of cyclopropyl methanol with methyl ketones, leading to the formation of acyl cyclopentenes. This reaction proceeds through a cascade involving acceptorless-dehydrogenative coupling and a radical-initiated ring expansion of an in situ formed vinyl cyclopropenone intermediate. rsc.org

Furthermore, palladium-catalyzed intramolecular [3+2] cycloadditions of methylenecyclopropanes have been shown to be stereospecific, proceeding with retention of configuration at the reacting carbon center. acs.org These examples underscore the versatility of the cyclopropyl group in undergoing various rearrangements to form more complex cyclic and acyclic structures.

Reaction Pathways Involving the Benzylic Alcohol Moiety

The benzylic alcohol group in this compound is a key functional handle that can undergo a range of transformations, including oxidation, reduction, and esterification. The mechanisms and kinetics of these reactions are influenced by the electronic nature of the aromatic ring and the steric hindrance imposed by the adjacent cyclopropyl group.

Oxidation and Reduction Mechanisms

The oxidation of benzylic alcohols to aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. For instance, the oxidation of [2-(2-phenylethyl)cyclopropyl]methanol (B12528514) can be achieved to form the corresponding ketone. The oxidation of alcohols can be catalyzed by various transition metal complexes. For example, the oxidation of 2-methyl butanol-1 using N-chlorosuccinimide can be catalyzed by osmium tetroxide, with the reaction showing first-order kinetics with respect to the oxidant, catalyst, and base, and zero-order kinetics with respect to the alcohol. asianpubs.org Photocatalytic oxidation of methanol to formaldehyde (B43269) over a Pt/SrTiO3 catalyst has been shown to proceed via the formation of methoxy (B1213986) species, with deactivation of the catalyst linked to the accumulation of formate (B1220265) groups. utwente.nl

The reduction of the corresponding ketone, cyclopropyl phenyl ketone, can be a method to synthesize this compound derivatives.

Esterification and Transesterification Pathways

Esterification of the benzylic alcohol in this compound is another important transformation. The kinetics of esterification reactions of benzylic alcohols are influenced by steric hindrance. While direct esterification with carboxylic acids can be slow, the use of coupling reagents or catalysts can significantly accelerate the reaction. For example, the kinetic resolution of racemic secondary benzylic alcohols can be achieved through asymmetric esterification using sterically hindered carboxylic anhydrides in the presence of a chiral catalyst. nih.gov

Zirconium complexes have been shown to be effective catalysts for the dehydrative esterification of alcohols, even in the presence of moisture. snnu.edu.cn Kinetic analysis of these reactions provides insight into the operating mechanism and allows for the optimization of reaction conditions to favor the desired ester product.

Role of Catalysis in this compound Reactivity

Catalysis plays a pivotal role in directing the reactivity of this compound, enabling transformations that would otherwise be difficult to achieve and controlling the selectivity of these reactions.

Transition metal catalysts are particularly effective in activating both the cyclopropyl ring and the benzylic alcohol moiety. Gold catalysts, for example, can activate cyclopropyl methanols to undergo ring expansion and cycloisomerization reactions. beilstein-journals.org Palladium catalysts are widely used in cross-coupling reactions and have been shown to catalyze the stereospecific intramolecular [3+2] cycloadditions of methylenecyclopropanes. acs.org These reactions often proceed through well-defined catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps. acs.org

Manganese catalysts have emerged as powerful tools for the dehydrogenative coupling of alcohols. A manganese(I)-complex can catalyze the coupling of cyclopropyl methanol with methyl ketones to form acyl cyclopentenes, proceeding through a hydrogen-transfer mediated mechanism. rsc.org

The choice of catalyst and reaction conditions can dramatically influence the outcome of reactions involving this compound. For instance, in the ring-opening of donor-acceptor cyclopropanes, Lewis acid catalysts are commonly used to activate the electron-withdrawing group, facilitating nucleophilic attack. snnu.edu.cn The development of new catalytic systems continues to expand the synthetic utility of cyclopropyl-containing compounds like this compound.

An exhaustive search of scientific literature and databases has revealed no specific research pertaining to the advanced reaction mechanisms and kinetics of This compound transformations. Consequently, it is not possible to construct an article that adheres to the provided outline, as the foundational research data for this specific compound in the contexts of homogeneous, heterogeneous, photocatalytic, or electrocatalytic catalysis is not publicly available.

The search for detailed research findings, including reaction kinetics, ligand design, metal effects, surface interactions, active site characterization, and photocatalytic or electrocatalytic transformations specifically involving this compound, did not yield any relevant scholarly articles, patents, or datasets.

While general principles of catalysis for alcohols and cyclopropyl-containing compounds exist, applying these without specific experimental data for this compound would be speculative and would not meet the requirement for a scientifically accurate and informative article based on detailed research findings.

Therefore, the requested article cannot be generated due to the absence of the necessary scientific information in the public domain.

Computational Chemistry and Theoretical Studies of 2 Cyclopropylphenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of (2-Cyclopropylphenyl)methanol. These methods, rooted in quantum mechanics, can predict molecular geometries, energies, and a host of other electronic characteristics. unipd.itqulacs.org

Density Functional Theory (DFT) is a widely used quantum chemical method for studying reaction mechanisms. nih.govrhhz.net It allows for the calculation of the energies of reactants, products, and, crucially, the transition states that connect them. By mapping out the potential energy surface of a reaction, DFT can help elucidate the most likely pathways and predict reaction rates. For instance, in reactions involving the hydroxyl group of this compound, such as oxidation or esterification, DFT calculations can identify the transition state structures and their associated activation energies. rhhz.net Similarly, reactions involving the cyclopropyl (B3062369) or phenyl rings can be modeled to understand how the electronic structure influences reactivity.

Recent studies on related compounds have demonstrated the power of DFT in predicting reaction outcomes and optimizing conditions. For example, DFT calculations have been used to model transition states in cyclopropanation reactions to minimize side products.

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and bonding within a molecule. youtube.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. lew.ro The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, MO analysis can reveal how the cyclopropyl and phenyl groups influence the electron distribution around the benzylic alcohol moiety. The interaction between the π-system of the phenyl ring and the strained σ-bonds of the cyclopropyl group can lead to interesting electronic effects that can be quantified through MO calculations. These calculations can also predict properties such as ionization potential, electron affinity, and the distribution of atomic charges, which are crucial for understanding intermolecular interactions. mdpi.comnih.gov

| Property | Description | Relevance to this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons in a chemical reaction. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons in a chemical reaction. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's stability and reactivity. A smaller gap suggests higher reactivity. |

| Mulliken Atomic Charges | A method for estimating partial atomic charges. | Provides insight into the electrostatic potential and sites for nucleophilic or electrophilic attack. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations allow for the study of the time-dependent behavior of molecules. sci-hub.se By simulating the motions of atoms and molecules over time, MD can provide insights into conformational changes, solvent effects, and intermolecular interactions.

This compound can engage in various intermolecular interactions, including hydrogen bonding via its hydroxyl group and π-π stacking interactions between the phenyl rings of adjacent molecules. MD simulations can be used to study these interactions in detail and to investigate the possibility of self-assembly into larger ordered structures in solution or in the solid state. ambeed.com Understanding these interactions is crucial for predicting physical properties such as boiling point, melting point, and solubility.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry and materials science for designing new molecules with desired properties. acs.orgnih.govnih.gov These studies aim to correlate the chemical structure of a compound with its biological activity or physical properties. acs.orgnih.govnih.gov

For this compound and its derivatives, SAR studies would involve systematically modifying the structure—for example, by changing the substituents on the phenyl ring or altering the cyclopropyl group—and observing the effect on a particular activity. researchgate.net QSAR models take this a step further by using statistical methods to build mathematical models that quantitatively relate structural descriptors to activity. lew.ro These descriptors can be derived from computational chemistry calculations and can include electronic, steric, and hydrophobic parameters. While specific SAR and QSAR studies on this compound are not widely reported, the principles can be applied to understand how its structural features contribute to any observed biological or chemical properties. ljmu.ac.uk

Advanced Spectroscopic and Analytical Characterization of 2 Cyclopropylphenyl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for the complete structural assignment of (2-Cyclopropylphenyl)methanol in solution. Both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments are essential for unambiguously assigning the chemical shifts of each proton and carbon atom.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are critical for establishing the covalent framework and spatial arrangement of atoms in this compound. youtube.com Each technique provides a different layer of information, and together they create a complete picture of the molecular structure.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). youtube.com For this compound, COSY spectra would reveal correlations between the methine proton of the cyclopropyl (B3062369) group and its adjacent methylene (B1212753) protons. It would also show couplings between the protons on the aromatic ring, helping to confirm their substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atom they are attached to (¹JCH). columbia.edu This is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the benzylic methylene protons would show a cross-peak to the benzylic carbon, and the cyclopropyl protons would correlate to their respective carbons. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is crucial for connecting different parts of the molecule. youtube.comcolumbia.edu Key HMBC correlations for this compound would include:

Correlations from the benzylic methylene protons to the aromatic quaternary carbon (C1) and the adjacent aromatic CH (C6).

Correlations from the cyclopropyl protons to the aromatic quaternary carbon (C2) they are attached to.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining the preferred conformation of the molecule. For this compound, NOESY could reveal spatial proximity between the benzylic protons and the cyclopropyl protons, or between the cyclopropyl protons and the adjacent aromatic proton, providing insight into the rotational orientation of the cyclopropyl group relative to the phenyl ring.

The following table outlines the expected ¹H and ¹³C NMR chemical shifts for this compound, based on general principles and data from analogous compounds like cyclopropyl(phenyl)methanol. nih.govcarlroth.com The actual values would require experimental verification.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |

| Benzylic CH₂ | ~4.5 - 4.7 | ~65 - 70 | C1, C2, C6 (Aromatic) |

| Aromatic CHs | ~7.1 - 7.5 | ~125 - 130 | Other Aromatic C's, Benzylic C |

| Aromatic Quaternary Cs | N/A | ~135 - 145 | Benzylic H, Cyclopropyl H, Aromatic H's |

| Cyclopropyl CH | ~1.5 - 2.0 | ~15 - 20 | C2 (Aromatic), Cyclopropyl CH₂'s |

| Cyclopropyl CH₂'s | ~0.5 - 1.0 | ~5 - 15 | C2 (Aromatic), Cyclopropyl CH |

| Hydroxyl OH | Variable | N/A | Benzylic CH₂ (potentially) |

Solid-State NMR Spectroscopy

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy offers detailed insights into the structure and dynamics in the crystalline state. preprints.orgmdpi.com Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are essential for obtaining high-resolution spectra of solid samples. mpg.denih.gov

For this compound, ¹³C CP-MAS experiments would be particularly informative. Differences in the chemical shifts observed between the solid-state and solution-state spectra can reveal the effects of crystal packing and intermolecular interactions, such as hydrogen bonding involving the methanol's hydroxyl group. springerprofessional.de Furthermore, if multiple molecules exist in the crystallographic asymmetric unit (polymorphism), ssNMR can resolve distinct signals for each unique molecular environment, something that is averaged out in solution. mpg.despringerprofessional.de Advanced 2D solid-state NMR experiments, analogous to their solution counterparts (e.g., HETCOR), can be used to confirm assignments and probe intermolecular proximities in the solid phase. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₀H₁₂O), HRMS would be able to confirm this exact formula by distinguishing its precise mass from other isobaric compounds (molecules with the same nominal mass but different elemental compositions).

| Compound | Molecular Formula | Calculated Exact Mass |

| This compound | C₁₀H₁₂O | 148.08882 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, M⁺˙) which is then fragmented further to produce a series of daughter ions. libretexts.org The resulting fragmentation pattern serves as a structural fingerprint. For this compound, key fragmentation pathways would likely involve the loss of stable neutral molecules or the formation of stable carbocations. chemguide.co.uk

Expected Fragmentation Pathways for this compound:

Loss of a hydroxyl radical (•OH): [M - 17]⁺

Loss of water (H₂O): [M - 18]⁺˙

Loss of the hydroxymethyl group (•CH₂OH): [M - 31]⁺

Cleavage of the cyclopropane (B1198618) ring: The strained three-membered ring can undergo cleavage, leading to various smaller fragments.

Formation of a tropylium-like ion: Rearrangements involving the aromatic ring could lead to the formation of stable aromatic cations.

The following table shows potential key fragments and their corresponding m/z values.

| Fragment Ion | Description | Expected m/z |

| [C₁₀H₁₂O]⁺˙ | Molecular Ion (M⁺˙) | 148 |

| [C₁₀H₁₁]⁺ | Loss of •OH | 131 |

| [C₉H₉]⁺ | Loss of •CH₂OH | 117 |

| [C₇H₇]⁺ | Tropylium ion from cleavage | 91 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The most prominent feature in the IR spectrum of this compound would be a broad absorption band for the O-H stretching vibration of the alcohol group, typically in the range of 3200-3600 cm⁻¹. Other key absorptions would include C-H stretches from the aromatic ring (above 3000 cm⁻¹), C-H stretches from the cyclopropyl and methylene groups (below 3000 cm⁻¹), C=C stretching vibrations of the aromatic ring (~1450-1600 cm⁻¹), and the C-O stretching vibration of the primary alcohol (~1050 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. It would be particularly useful for observing the symmetric "ring breathing" mode of the phenyl group and vibrations associated with the C-C bonds of the cyclopropyl ring. cdnsciencepub.com The C=C stretching vibrations of the aromatic ring are also typically strong in the Raman spectrum.

The combination of IR and Raman spectroscopy provides a more complete vibrational profile of the molecule. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H | Stretching | 3200 - 3600 (broad) | IR (strong) |

| Aromatic C-H | Stretching | 3000 - 3100 | IR (medium), Raman (strong) |

| Aliphatic C-H | Stretching | 2850 - 3000 | IR (strong), Raman (strong) |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | IR & Raman (variable) |

| C-O | Stretching | 1000 - 1200 | IR (strong) |

| Cyclopropane | Ring Breathing | ~1000 - 1050 | Raman (strong) |

Elucidation of Functional Groups and Molecular Fingerprints

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and providing a unique "molecular fingerprint" of a compound. ksu.edu.sa IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes changes in its dipole moment, while Raman spectroscopy is based on the inelastic scattering of monochromatic light, which is dependent on changes in the molecule's polarizability. ksu.edu.sa

For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3300 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations from the aromatic ring and the cyclopropyl group would appear around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively. The presence of the cyclopropyl ring may also give rise to a characteristic, though weaker, absorption band around 1890 cm⁻¹. Aromatic C=C stretching vibrations are typically observed in the 1600-1450 cm⁻¹ region, and the C-O stretching of the primary alcohol would be found in the 1000-1200 cm⁻¹ range.

Raman spectroscopy offers complementary information. It is particularly sensitive to non-polar bonds, making it well-suited for observing the vibrations of the carbon-carbon bonds within the cyclopropyl and phenyl rings. ksu.edu.sa The symmetric stretching of the C-C bonds in the aromatic ring often gives a strong Raman signal. Differences in the number, position, and intensity of peaks in the IR and Raman spectra can provide detailed structural information and help to distinguish between isomers or conformers. americanpharmaceuticalreview.comresearchgate.net

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H | Stretching | ~3300 (broad) | Weak or not observed |

| Aromatic C-H | Stretching | ~3100-3000 | Strong |

| Aliphatic C-H (cyclopropyl) | Stretching | ~3000-2900 | Strong |

| Cyclopropyl Ring | Breathing/Stretching | ~1890 | Moderate |

| Aromatic C=C | Stretching | ~1600-1450 | Strong |

| C-O | Stretching | ~1200-1000 | Moderate |

In Situ Spectroscopic Studies of Reactions

In situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction mechanisms, kinetics, and the identification of transient intermediates. aspbs.comfrontiersin.org Techniques like in situ IR and Raman spectroscopy are particularly powerful for studying reactions involving this compound and its derivatives.

For instance, in the acid-catalyzed N-alkylation of arylamines with cyclopropylcarbinols, in situ IR monitoring has been used to follow the progress of the reaction. researchgate.net By tracking the disappearance of the O-H stretching band of the starting alcohol and the appearance of new bands corresponding to the N-H and C-N stretching of the product, researchers can gain a deeper understanding of the reaction pathway. researchgate.net Similarly, the oxidation of this compound to the corresponding ketone could be monitored by observing the disappearance of the O-H band and the emergence of a strong C=O stretching band around 1700 cm⁻¹.

In situ Raman spectroscopy can also be employed to study catalytic reactions, such as the conversion of methanol (B129727) over metal oxide catalysts. azom.com This technique can provide information about the structure of the catalyst's active sites and how they interact with the reactant molecules under reaction conditions. azom.com For reactions involving this compound, in situ Raman could reveal how the cyclopropyl and phenyl groups interact with a catalyst surface.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comnih.gov For this compound and its derivatives that can be crystallized, single-crystal XRD analysis can provide a wealth of information, including bond lengths, bond angles, and intermolecular interactions in the solid state. This data is crucial for understanding the molecule's conformation and how it packs in a crystal lattice.

Table 2: Information Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description |

| Unit Cell Dimensions | The dimensions and angles of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonding, van der Waals forces, and other non-covalent interactions. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential tool for separating the components of a mixture and for assessing the purity of a compound. sigmaaldrich.com The choice of chromatographic technique depends on the volatility and polarity of the analyte.

HPLC and UHPLC are powerful techniques for the separation and analysis of non-volatile or thermally labile compounds like this compound. sigmaaldrich.comnih.gov These methods utilize a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

In a typical HPLC analysis of this compound, a reversed-phase column (e.g., C18) would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile. nih.govinternationaloliveoil.org Detection is often performed using a UV-Vis detector, as the phenyl group in the molecule absorbs UV light. internationaloliveoil.org By comparing the retention time of the main peak in the sample to that of a pure standard, the compound can be identified. The area of the peak is proportional to the concentration, allowing for quantitative analysis and purity determination. jasco-global.com

UHPLC is a more recent development that uses smaller stationary phase particles (typically less than 2 µm) and higher pressures than conventional HPLC. hplc.eu This results in significantly faster analysis times, higher resolution, and improved sensitivity. jasco-global.comhplc.eu UHPLC methods can be particularly advantageous for the rapid analysis of reaction mixtures or for the high-throughput screening of derivatives. oaepublish.com

Table 3: Comparison of HPLC and UHPLC for the Analysis of this compound

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Particle Size | 3-5 µm | < 2 µm |

| Operating Pressure | Lower (up to 400 bar) | Higher (> 400 bar) |

| Analysis Time | Longer | Shorter |

| Resolution | Good | Excellent |

| Solvent Consumption | Higher | Lower |

| Sensitivity | Good | Higher |

Gas chromatography is a technique used to separate and analyze volatile compounds. The sample is vaporized and injected into a heated column, where it is partitioned between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase. For a compound like this compound, which is a liquid at room temperature, GC is a suitable analytical method. sigmaaldrich.com

When coupled with a mass spectrometer (GC-MS), this technique becomes exceptionally powerful. nih.gov As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to definitively identify the compound by comparing it to a library of known spectra. mdpi.com GC-MS is invaluable for confirming the identity of synthesized this compound and for identifying any impurities present in the sample. The total ion chromatogram (TIC) from a GC-MS analysis provides information on the purity of the sample, while the mass spectrum of each peak allows for its structural elucidation. fda.gov

Applications of 2 Cyclopropylphenyl Methanol and Its Derivatives in Specialized Chemical Fields

Role in Pharmaceutical Intermediate Synthesis

The (2-cyclopropylphenyl)methanol scaffold is a key constituent in the synthesis of complex molecular architectures with significant therapeutic potential. Its derivatives serve as crucial intermediates in the development of novel drugs and diagnostic agents.

Precursors for Therapeutically Active Compounds

Derivatives of this compound are instrumental in the synthesis of a range of therapeutically active compounds. A notable application is in the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors. LSD1 is an enzyme implicated in various cancers, making its inhibition a key therapeutic strategy. Research has demonstrated that (2-aminocyclopropyl)phenyl derivatives, which can be synthesized from precursors related to this compound, are effective irreversible inhibitors of LSD1. figshare.comresearchgate.netacs.orgnih.gov The introduction of a cyclopropylamine (B47189) moiety is a critical design element in these inhibitors, which are based on the structure of tranylcypromine, a known non-selective LSD1 inhibitor. nih.gov The optimization of these derivatives has led to compounds with high potency and selectivity, showing promise in the treatment of diseases like acute myeloid leukemia (AML). nih.gov

Another significant therapeutic area where this compound derivatives are employed is in the synthesis of Factor Xa (FXa) inhibitors. nih.govresearchgate.netgoogle.commdpi.commdpi.com FXa is a critical enzyme in the blood coagulation cascade, and its inhibition is a major approach for the prevention and treatment of thromboembolic disorders. nih.govmdpi.com Novel biaryl-substituted isoxazoline (B3343090) derivatives incorporating a cyclopropylphenyl moiety have been designed to interact with the S4 aryl-binding domain of the FXa active site. nih.gov These compounds have demonstrated low nanomolar affinity for FXa and potent antithrombotic efficacy in preclinical models. nih.gov The synthesis of these complex molecules often involves multi-step sequences where the cyclopropylphenyl fragment is a key building block. researchgate.netmdpi.com

The versatility of the cyclopropylphenyl structure is further highlighted in its use for creating hybrid molecules. For instance, derivatives of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one have been combined with other heterocyclic fragments to develop dual inhibitors of coagulation factors Xa and XIa. mdpi.com

| Therapeutic Target | Precursor Derivative Class | Example Application | Reference |

|---|---|---|---|

| Lysine-Specific Demethylase 1 (LSD1) | (2-Aminocyclopropyl)phenyl derivatives | Development of irreversible inhibitors for cancer therapy, particularly leukemia. | figshare.comresearchgate.netnih.govnih.gov |

| Factor Xa (FXa) | Cyclopropylphenyl-substituted isoxazolines and other heterocyclic systems | Synthesis of potent anticoagulants for treating and preventing thromboembolic disorders. | nih.govresearchgate.netmdpi.com |

| Dual Factor Xa and XIa | Hybrid molecules containing pyrrolo[3,2,1-ij]quinolin-2-one and cyclopropylphenyl fragments | Development of dual-action anticoagulants. | mdpi.com |

Design and Synthesis of Labeled Compounds for Imaging (e.g., PET)

The development of molecular imaging agents, particularly for Positron Emission Tomography (PET), is a critical area of modern medicine for disease diagnosis and monitoring treatment efficacy. Derivatives of this compound have emerged as important precursors in the synthesis of PET tracers. acs.orgnih.gov

A significant example is the design and synthesis of novel PET imaging agents for LSD1 in the brain. acs.orgnih.gov Dysregulation of histone H3 lysine (B10760008) 4 (H3K4) methylation, which is controlled by LSD1, is implicated in neurodevelopmental disorders. acs.orgnih.gov Therefore, imaging LSD1 expression levels in the brain is of high interest. Researchers have successfully designed and synthesized (2-aminocyclopropyl)phenyl derivatives that can be labeled with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]). acs.orgnih.gov These labeled compounds show high selectivity for LSD1 over other homologous enzymes and have demonstrated high uptake in LSD1-enriched regions in preclinical PET imaging studies. acs.orgnih.gov The synthesis of these tracers involves the introduction of the [¹⁸F] label in the final steps of the synthetic sequence, a common strategy in PET chemistry due to the short half-life of the isotope. nih.govradiologykey.comrug.nl

The synthesis of such radiolabeled compounds often requires the preparation of specific precursors that can undergo efficient radiolabeling reactions. nih.govnih.gov For instance, the synthesis of [¹⁸F] labeled senicapoc (B1681619) derivatives, which target the KCa3.1 potassium channel, involved the preparation of suitable precursors for nucleophilic aromatic substitution with [¹⁸F]fluoride. nih.gov While the direct application of this compound in these specific examples is not explicitly detailed, the underlying chemical principles and the importance of the cyclopropylphenyl scaffold are evident in the broader context of developing novel PET tracers.

| Imaging Target | Precursor Derivative | Imaging Modality | Key Findings | Reference |

|---|---|---|---|---|

| Lysine-Specific Demethylase 1 (LSD1) | [¹⁸F]-labeled (2-aminocyclopropyl)phenyl derivatives | Positron Emission Tomography (PET) | High selectivity and specific binding to LSD1 in the brain, enabling in vivo imaging. | acs.orgnih.gov |

| Calcium-activated potassium channel 3.1 (KCa3.1) | [¹⁸F]fluoroethoxy senicapoc derivatives | Positron Emission Tomography (PET) | Development of alternative PET tracers for KCa3.1, highlighting synthetic strategies for radiolabeling. | nih.gov |

Advanced Materials Science and Engineering Applications

The incorporation of the this compound motif into larger molecular structures offers potential for the development of advanced materials with unique properties.

Polymer Chemistry and Modification

While direct and extensive research on the use of this compound as a monomer in polymerization is not widely documented, its derivatives have found application in specialized areas of polymer science. For instance, phenothiazine (B1677639) derivatives, which can be structurally related to this compound through the incorporation of a cyclopropyl (B3062369) group, have been utilized as photoredox catalysts in polymerization reactions. rsc.org These catalysts are effective in both free radical and cationic polymerizations, initiated by visible light. rsc.org The tunability of the electronic properties of these phenothiazine derivatives allows for the development of high-performance photoinitiating systems for applications such as 3D printing and the synthesis of photocomposites. rsc.org

Furthermore, the general class of cyclopropyl-containing compounds is of interest in polymer chemistry due to the potential for ring-opening reactions of the cyclopropane (B1198618) ring, which can be initiated thermally or catalytically to introduce new functionalities into a polymer backbone. This area, however, remains largely exploratory for this compound itself.

Functional Materials Development

The development of functional materials often relies on the precise design of molecular building blocks. The structural rigidity and electronic properties of the cyclopropylphenyl group make it an interesting candidate for incorporation into materials with specific optical or electronic functions. For example, derivatives of this compound are mentioned as potential building blocks for material science applications, although specific examples of functional materials are not extensively detailed in the available literature. nih.gov The synthesis of novel 4-(1-(2-cyclopropylphenyl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)ethyl)morpholine analogues highlights the creation of complex molecules from cyclopropyl-containing precursors, which could be explored for their material properties. researchgate.net The development of two-dimensional polymers (2DPs) is a rapidly advancing field where tailored organic building units are crucial for creating materials with outstanding electronic and physicochemical properties for energy-related applications. rsc.org While not directly demonstrated, the unique geometry of this compound could potentially be exploited in the design of novel monomers for 2DP synthesis.

Catalysis Research and Catalyst Design

The this compound framework and its derivatives have been explored in the field of catalysis, both as ligands for metal-based catalysts and as organocatalysts.

The use of cyclopropyl(phenyl)methanol in Brookhart's acid-catalyzed N-alkylation of amines demonstrates its utility in organocatalysis. researchgate.net This reaction can be selectively tuned to produce either N-alkylated cyclopropyl derivatives or homoallylic amines by adjusting the reaction temperature. researchgate.net This highlights the ability of the cyclopropylcarbinol moiety to generate reactive carbocation intermediates that can be controlled to achieve divergent synthetic outcomes.

In the realm of metal-based catalysis, derivatives of this compound can serve as ligands for transition metals. The hydroxyl group can coordinate to a metal center, and the phenyl and cyclopropyl groups can influence the steric and electronic environment of the catalyst, thereby affecting its activity and selectivity. Ferrocene-based phosphine (B1218219) ligands incorporating a cyclopropyl(phenyl)methanol unit have been synthesized and investigated in catalytic reactions. core.ac.uk

Furthermore, phenothiazine derivatives, which can include cyclopropyl substituents, have been extensively studied as highly reducing organic photoredox catalysts. rsc.orgresearchgate.netgoogle.comacs.orgacs.org These catalysts are capable of activating a wide range of substrates through single-electron transfer upon visible light irradiation. acs.org For example, N-phenylphenothiazine sulfoxide (B87167) has been used as a photocatalyst for the synthesis of complex γ-lactones from simple olefins. acs.orgacs.org The ability to fine-tune the redox properties of these catalysts by modifying their substituents, potentially including cyclopropyl groups, is a key aspect of their utility in developing novel synthetic methodologies. google.com

| Catalysis Type | Role of this compound or Derivative | Example Reaction | Reference |

|---|---|---|---|

| Organocatalysis | As a precursor to reactive carbocation intermediates under acidic conditions. | Temperature-switched regioselective N-alkylation of amines. | researchgate.net |

| Metal-based Catalysis | As a ligand for transition metals (e.g., in ferrocene-based phosphine ligands). | General catalytic applications where ligand design is crucial. | core.ac.uk |

| Photoredox Catalysis | As a structural component of phenothiazine-based organic photocatalysts. | Reductive activation of substrates for the synthesis of complex organic molecules like γ-lactones. | acs.orgacs.org |

Ligand Design for Metal-Catalyzed Reactions

The transformation of this compound into sophisticated ligands is a cornerstone of its application in metal-catalyzed reactions. The hydroxyl group (-CH₂OH) acts as a convenient synthetic handle, allowing for a wide range of chemical modifications to introduce atoms that can coordinate with transition metals. This process is fundamental to creating ligands that can precisely control the activity, selectivity, and stability of a metal catalyst.

Research in this area often begins with the modification or replacement of the hydroxyl group to install ligating functionalities such as phosphines, amines, or N-heterocyclic carbenes (NHCs). For instance, derivatives like (R)-Cyclopropyl(phenyl)methanol have been identified as precursors in the design of phosphine ligands intended for asymmetric catalysis. core.ac.uk The synthesis of such ligands leverages the inherent chirality of the precursor or introduces it during the synthetic sequence to influence the stereochemical outcome of catalytic reactions.

The synthetic pathway to these ligands can be multifaceted. A common approach involves the oxidation of the methanol (B129727) to its corresponding aldehyde, 2-cyclopropylbenzaldehyde (B2442096). This aldehyde can then undergo various reactions, such as reductive amination or condensation, to build more complex molecular architectures. researchgate.net For example, derivatives have been synthesized by reacting the cyclopropylphenyl core with amines and other reagents to create multidentate ligands capable of forming stable chelates with a metal center. researchgate.netacs.org

The cyclopropyl group itself plays a critical role in defining the ligand's properties. Its rigid, three-dimensional structure imposes significant steric bulk in the vicinity of the metal's coordination sphere. This steric hindrance can be exploited to enhance enantioselectivity in asymmetric catalysis by controlling the orientation of the substrate as it approaches the active site. Furthermore, the unique electronic properties of the cyclopropyl ring, which exhibits some characteristics of a double bond, can modulate the electron density at the metal center, thereby fine-tuning its reactivity.

The table below illustrates potential ligand structures derived from the this compound scaffold and their key features for metal coordination.

| Derivative Type | Example Structure/Precursor | Coordinating Atoms | Potential Catalytic Application | Reference |

| Phosphine Ligand | Precursor: (R)-Cyclopropyl(phenyl)methanol | Phosphorus (P) | Asymmetric Hydrogenation, Cross-Coupling | core.ac.uk |

| Amine Ligand | (2-Aminocyclopropyl)phenyl derivatives | Nitrogen (N) | Asymmetric Transfer Hydrogenation, C-N Coupling | acs.org |

| Triazole-based Ligand | Derived from 2-cyclopropylbenzaldehyde | Nitrogen (N, N, N) | Click Chemistry, Copper-Catalyzed Reactions | researchgate.net |

The design process involves a careful balance of these steric and electronic factors to achieve optimal performance for a specific metal-catalyzed transformation. rsc.orgpharmacyjournal.org The modular nature of the synthesis, starting from this compound, allows chemists to systematically alter the ligand structure and study its effect on the catalytic process.

Exploration of Heterogeneous and Homogeneous Catalytic Systems

Ligands derived from this compound can be employed in both homogeneous and heterogeneous catalysis, each offering distinct advantages for industrial and laboratory-scale synthesis. libretexts.org

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. libretexts.org When a ligand derived from this compound coordinates with a soluble transition metal salt, it forms a discrete molecular catalyst. This approach offers several benefits:

High Activity and Selectivity: The well-defined structure of the molecular catalyst allows for precise control over the reaction environment, often leading to high reaction rates and excellent chemo-, regio-, and stereoselectivity.

Mild Reaction Conditions: Many homogeneous catalysts operate effectively under lower temperatures and pressures compared to their heterogeneous counterparts. rsc.orgresearchgate.net

Mechanistic Insight: The soluble nature of the catalyst makes it amenable to spectroscopic studies (e.g., NMR, IR), facilitating a detailed understanding of the reaction mechanism. libretexts.org

Derivatives of this compound, such as chiral phosphines or amines, are particularly suited for homogeneous asymmetric catalysis, where achieving high enantiomeric excess is crucial.

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. mdpi.com This typically means a solid catalyst is used for reactions in the liquid or gas phase. libretexts.org Ligands derived from this compound can be adapted for heterogeneous systems through a process called immobilization or heterogenization. This is achieved by anchoring the ligand (or the resulting metal complex) onto a solid support, such as silica, alumina, or a polymer resin.

The primary advantages of this approach are:

Ease of Separation: The solid catalyst can be easily separated from the reaction mixture by simple filtration, which simplifies product purification and prevents contamination.

Industrial Applicability: These features make heterogeneous catalysts highly desirable for large-scale continuous flow processes in industrial settings. mdpi.com

The challenge in developing such systems lies in ensuring that the immobilized catalyst retains the high activity and selectivity of its homogeneous analogue. The linker used to attach the ligand to the support must be stable and should not interfere with the catalytic cycle.

The following table provides a comparative overview of the two catalytic systems utilizing ligands based on the this compound framework.

| Feature | Homogeneous System | Heterogeneous System |

| Catalyst State | Same phase as reactants (e.g., solution) | Different phase from reactants (e.g., solid catalyst in liquid) |

| Separation | Difficult; often requires extraction or distillation | Easy; typically by filtration |

| Reusability | Generally not reusable | Often reusable for multiple cycles |

| Activity/Selectivity | Typically very high and well-defined | Can be lower than homogeneous counterpart; may be affected by support |

| Reaction Conditions | Often milder (lower temperature/pressure) | May require more forcing conditions |

| Mechanistic Study | Easier to study using spectroscopic methods | More complex to study due to the solid-liquid/gas interface |

The exploration of both catalytic methodologies allows for the flexible application of catalysts derived from this compound, tailoring the system to the specific requirements of the desired chemical transformation, whether it be for fine chemical synthesis in a lab or for robust industrial production.

Future Directions and Emerging Research Avenues for 2 Cyclopropylphenyl Methanol

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science by accelerating the design-build-test-learn cycle. researchgate.netnih.gov For (2-Cyclopropylphenyl)methanol, these computational tools can be pivotal in navigating the vast chemical space to identify derivatives with optimized properties.

A summary of potential AI/ML applications is presented in the table below.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Generative Models | Algorithms like VAEs and GANs create novel molecular structures. nih.govdrug-dev.com | Design of new this compound derivatives with enhanced biological activity or material properties. |

| Predictive Modeling | ML models predict biological activity, and ADMET properties. researchgate.netdrug-dev.com | Prioritization of synthetic targets, reducing the number of compounds that need to be synthesized and tested. |

| Retrosynthesis Planning | AI algorithms suggest synthetic pathways for target molecules. | Optimization of the synthesis of this compound and its derivatives, potentially identifying more efficient or sustainable routes. |

| Catalyst Discovery | Machine learning can accelerate the discovery of new catalysts for specific reactions. arxiv.org | Identification of novel catalysts for the synthesis or functionalization of the this compound scaffold. |

Exploration of Bio-conjugation and Bio-orthogonality with this compound Scaffolds

Bio-conjugation and bio-orthogonal chemistry have become indispensable tools for probing biological systems, targeted drug delivery, and diagnostics. wikipedia.orgnih.gov These fields rely on chemical reactions that can occur in a biological environment without interfering with native biochemical processes. wikipedia.org The this compound scaffold, with appropriate functionalization, could be developed into a valuable component for such applications.

The core principle of bio-orthogonal chemistry involves a two-step process: a chemical reporter (a functional group) is introduced into a biological system, followed by a probe that specifically reacts with the reporter. wikipedia.org Key bio-orthogonal reactions include the Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.goveurjchem.com

To integrate this compound into these systems, its structure would need to be modified to include a bio-orthogonal handle, such as an azide, alkyne, tetrazine, or strained alkene. For example, the hydroxyl group of this compound could serve as a point of attachment for these functionalities. Once functionalized, these derivatives could be used to label biomolecules or as part of larger constructs for targeted therapies like antibody-drug conjugates (ADCs). dtu.dkinsights.bio

The table below outlines potential bio-orthogonal functional groups that could be incorporated into the this compound structure.

| Bio-orthogonal Reaction | Functional Group to Incorporate | Potential Application |

| SPAAC | Azide or a strained alkyne (e.g., dibenzocyclooctyne - DBCO) mdpi.com | Labeling of biomolecules in living cells without the need for a toxic copper catalyst. |

| CuAAC | Terminal alkyne or azide | Efficient and specific conjugation for creating bioconjugates in vitro or in controlled environments. nih.gov |

| IEDDA | Tetrazine or a strained alkene (e.g., trans-cyclooctene (B1233481) - TCO) mdpi.com | Rapid and highly specific labeling for applications requiring fast kinetics, such as in vivo imaging. |

| Oxime/Hydrazone Ligation | Aldehyde or ketone nih.gov | Formation of stable linkages under physiological conditions, useful for attaching drugs or imaging agents. |

Development of Advanced Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Developing sustainable synthetic routes to this compound is a critical area for future research.